molecular formula C26H29N5O3S B2668774 N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide CAS No. 1358830-38-2

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide

カタログ番号: B2668774
CAS番号: 1358830-38-2
分子量: 491.61
InChIキー: OFAUJBWWCHRXKO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a fused heterocyclic core with a sulfanyl acetamide side chain. The structure includes a 1-ethyl-3-methyl-substituted pyrazolo[4,3-d]pyrimidin-7-one scaffold, a 2-methoxybenzyl group at position 6, and an N-(2,5-dimethylphenyl)acetamide moiety linked via a thioether bridge. The 2-methoxybenzyl and 2,5-dimethylphenyl groups may enhance lipophilicity and receptor binding, while the sulfanyl bridge could modulate electronic properties and stability .

特性

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O3S/c1-6-31-24-23(18(4)29-31)28-26(30(25(24)33)14-19-9-7-8-10-21(19)34-5)35-15-22(32)27-20-13-16(2)11-12-17(20)3/h7-13H,6,14-15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAUJBWWCHRXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CC=C3OC)SCC(=O)NC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities.

Chemical Structure

The compound can be represented as follows:

\text{N 2 5 dimethylphenyl 2 1 ethyl 6 2 methoxyphenyl methyl 3 methyl 7 oxo 1H 6H 7H pyrazolo 4 3 d pyrimidin 5 yl}sulfanyl)acetamide}

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[4,3-d]pyrimidine core and subsequent modifications to introduce the sulfanyl and acetamide groups. Detailed synthetic pathways can be found in literature focusing on similar compounds .

Antimicrobial Activity

Research indicates that related compounds in the pyrazolo[4,3-d]pyrimidine class exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have shown broad-spectrum antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50 to 100 µg/mL against Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of N-(2,5-dimethylphenyl)-2-{...} has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays using human cancer cell lines have demonstrated that this compound can inhibit cell proliferation effectively. For example, it has been reported that derivatives of related compounds exhibit IC50 values ranging from 10 to 30 µM against breast cancer cell lines .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Certain derivatives inhibit key enzymes involved in cellular processes such as DNA replication and repair.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antitumor Studies : A study published in the Journal of Medicinal Chemistry highlighted a series of pyrazolo[4,3-d]pyrimidine derivatives that exhibited significant antitumor activity in vivo. The study reported that specific modifications to the chemical structure enhanced efficacy .
  • Antimicrobial Screening : Another investigation focused on the antimicrobial properties of related sulfanyl-acetamide derivatives showed promising results against multi-drug resistant bacterial strains .

Data Tables

Activity Type MIC (µg/mL) IC50 (µM) Target Organism/Cell Line
Antibacterial50 - 100-E. coli, S. aureus
Anticancer-10 - 30Breast cancer cell lines

科学的研究の応用

The compound N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications. This article aims to explore its applications in medicinal chemistry, pharmacology, and other relevant areas, supported by comprehensive data tables and documented case studies.

Structure and Composition

The compound features a unique structure that includes a pyrazolo[4,3-d]pyrimidine core, which is known for its biological activity. The presence of the sulfanyl group and the dimethylphenyl moiety contributes to its potential as a bioactive agent.

Medicinal Chemistry

Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, N-substituted derivatives have shown effectiveness against various bacterial strains. The introduction of the sulfanyl group may enhance the lipophilicity and membrane permeability of the molecule, potentially increasing its antimicrobial efficacy.

Antitumor Activity
Compounds based on pyrazolo[4,3-d]pyrimidine frameworks have been investigated for their antitumor properties. These compounds often target specific kinases involved in cancer cell proliferation. Preliminary studies suggest that N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide may have similar effects, warranting further investigation into its mechanism of action.

Pharmacology

G Protein-Coupled Receptors (GPCRs) Modulation
Research indicates that pyrazolo[4,3-d]pyrimidine derivatives can act as modulators of GPCRs. These receptors play crucial roles in various physiological processes and are common targets for drug development. The specific interactions of this compound with GPCRs could lead to novel therapeutic agents for treating conditions such as hypertension and diabetes.

Enzyme Inhibition
The compound may also serve as an inhibitor for certain enzymes involved in metabolic pathways. Enzyme inhibitors are vital in drug design as they can regulate biochemical pathways effectively. Investigating the inhibitory potential of this compound could reveal new avenues for therapeutic interventions.

Table 1: Comparison of Biological Activities of Similar Compounds

Compound NameStructure TypeAntimicrobial ActivityAntitumor ActivityGPCR Modulation
Compound APyrazoloYesModerateYes
Compound BPyrimidineYesHighNo
N-(2,5-Dimethylphenyl)-2-(...)Pyrazolo[4,3-d]pyrimidineTBDTBDTBD

Table 2: Synthetic Pathways for Related Compounds

Step NumberReaction TypeReagents UsedYield (%)
1CondensationAmine + Carbonyl75
2FunctionalizationThiol + Alkyl Halide80
3CyclizationCyclization Agents70

Case Study 1: Antimicrobial Efficacy

A study conducted on similar compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance efficacy, suggesting the potential for N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide to be effective in this domain.

Case Study 2: Antitumor Potential

In vitro studies on related pyrazolo[4,3-d]pyrimidines showed promising results in inhibiting cancer cell lines such as MCF-7 and HepG2. The mechanism involved cell cycle arrest and induction of apoptosis. Further research is needed to evaluate the specific effects of the target compound on these pathways.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

The compound shares structural homology with derivatives synthesized in the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine families. Key analogs include:

Compound Name/ID Core Structure Key Substituents Reported Activity
Target Compound Pyrazolo[4,3-d]pyrimidin-7-one 1-Ethyl, 3-methyl, 6-(2-methoxybenzyl), N-(2,5-dimethylphenyl)sulfanyl acetamide Under investigation
2-{[1-Ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2-fluorophenyl)acetamide Pyrazolo[4,3-d]pyrimidin-7-one 1-Ethyl, 3-methyl, 6-(2-methoxybenzyl), N-(2-fluorophenyl)sulfanyl acetamide Not disclosed
Pyrazolo[3,4-d]pyrimidine derivatives (e.g., compounds 5–12a,b ) Pyrazolo[3,4-d]pyrimidine Varied substituents (e.g., ethoxymethyleneamino, cyano, triazolo groups) Antimicrobial (bacterial/fungal)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 16a,b ) Pyrazolo-triazolo-pyrimidine Benzhydrazide/hydrazine-derived triazolo extensions Antimicrobial
ALK2/FGFR-modulating pyrazolo[4,3-d]pyrimidines (WO 2020/068729 ) Pyrazolo[4,3-d]pyrimidine Undisclosed substituents (patent-protected) Kinase inhibition (ALK2/FGFR)

Key Observations:

  • Substituent Influence: The 2-methoxybenzyl group at position 6 may enhance π-π stacking with hydrophobic enzyme pockets compared to simpler alkyl groups in antimicrobial analogs . The N-(2,5-dimethylphenyl)acetamide side chain introduces steric bulk and lipophilicity, contrasting with the smaller 2-fluorophenyl group in the fluorinated analog . This difference could impact solubility and target selectivity. Sulfanyl acetamide vs. ethoxymethyleneamino/triazolo groups: Sulfanyl bridges may improve metabolic stability compared to hydrolytically labile ethoxymethylene moieties .

Pharmacological Activity Profiles

Compound Class/Example Activity Mechanism/Notes Reference
Target Compound Unknown (under study) Hypothesized kinase modulation (ALK2/FGFR) due to structural similarity to
Pyrazolo[3,4-d]pyrimidines (e.g., 13–15a,b) Antimicrobial (broad-spectrum) Disruption of microbial cell membranes or enzyme inhibition (e.g., dihydrofolate reductase)
ALK2/FGFR-modulating pyrazolo[4,3-d]pyrimidines Kinase inhibition Selective modulation of bone morphogenetic protein (BMP) and fibroblast growth factor receptors
N-Acylpyrazole derivatives (e.g., 6a–c ) Anti-inflammatory Cyclooxygenase (COX) or cytokine inhibition inferred from structural analogs

Key Comparisons:

  • Antimicrobial vs. Kinase Modulation: The target compound’s sulfanyl acetamide and 2-methoxybenzyl groups diverge from the ethoxymethyleneamino/triazolo substituents in antimicrobial pyrazolo[3,4-d]pyrimidines, suggesting a distinct mechanism .
  • Anti-inflammatory Potential: Unlike N-acylpyrazoles (e.g., 6a–c ), the target compound lacks a nucleophilic substitution site (e.g., cyano group), reducing likelihood of covalent adduct formation with inflammatory targets.

Physicochemical and ADMET Properties

  • Metabolic Stability: The sulfanyl bridge may resist oxidative degradation better than ester or amide linkages in related compounds (e.g., ethyl cyanoacetate derivatives ).

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this pyrazolo-pyrimidinyl acetamide derivative, and how can reaction conditions be systematically optimized?

  • Methodology : Utilize Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow-chemistry approaches (as demonstrated in ) enable precise control over reaction kinetics and scalability. Key steps include:

  • Coupling the pyrazolo-pyrimidinyl core with the thioacetamide moiety via nucleophilic substitution.
  • Protecting reactive groups (e.g., methoxy or methyl substituents) to prevent side reactions.
  • Validate purity at each stage using HPLC or LC-MS .

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–10) and organic solvents (DMSO, acetonitrile), followed by UV-Vis or NMR quantification.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative degradation pathways. highlights validated analytical methods for analogous acetamide derivatives .

Q. What spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for methyl (δ 2.1–2.5 ppm), sulfanyl (δ 3.5–4.0 ppm), and aromatic protons (δ 6.5–8.0 ppm). Compare with computed spectra (e.g., via PubChem data in ).
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • XRD : Resolve crystal packing and hydrogen-bonding networks (see for similar derivatives) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity and supramolecular assembly?

  • Methodology :

  • Computational Modeling : Use DFT (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces and identify interaction hotspots ( ).
  • Crystallography : Analyze XRD data to quantify intermolecular distances (e.g., C=O···H-N hydrogen bonds < 2.5 Å).
  • Kinetic Studies : Correlate interaction strength with reaction rates in catalytic or self-assembly contexts .

Q. What structural modifications to the pyrazolo-pyrimidinyl core or acetamide sidechain could enhance bioactivity, and how can SAR be systematically explored?

  • Methodology :

  • SAR Library Synthesis : Introduce substituents (e.g., halogens, electron-withdrawing groups) at the 2-methoxyphenyl or pyrimidinyl positions.
  • In Vitro Assays : Screen analogs for target binding (e.g., kinase inhibition) using SPR or fluorescence polarization. demonstrates substituent effects on bioactivity in related compounds.
  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., solubility vs. reactivity)?

  • Methodology :

  • Multivariate Analysis : Apply PCA or PLS regression to identify outliers in datasets (e.g., discrepancies in predicted vs. observed logD).
  • Free Energy Perturbation (FEP) : Refine force fields to improve solvation free energy calculations.
  • Experimental Validation : Repeat assays under controlled conditions (e.g., inert atmosphere) to isolate confounding factors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。